3,5-Diethyl-2-methylpyridine
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Overview
Description
3,5-Diethyl-2-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes two ethyl groups and one methyl group attached to the pyridine ring. Its molecular formula is C10H15N, and it has a molecular weight of 149.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-2-methylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-methylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of ethyl halides to introduce the ethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow system using a packed column with a suitable catalyst can facilitate the alkylation process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3,5-Diethyl-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, polymers, and fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-2-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the ethyl groups present in 3,5-Diethyl-2-methylpyridine.
3,5-Dimethylpyridine: Contains two methyl groups instead of ethyl groups.
2,6-Diethylpyridine: Has ethyl groups at different positions on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
Properties
CAS No. |
56057-94-4 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-10(5-2)8(3)11-7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
WASCMEVCLVQFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)CC |
Origin of Product |
United States |
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